Ethionamide-d3

Bioanalysis LC-MS/MS Method Validation

Ethionamide-d3 is the isotopically matched SIL-IS that resolves the critical bioanalytical failure of unlabeled ethionamide: uncontrolled matrix effects. Its +3 Da mass shift (m/z 169→172) enables selective MRM without endogenous interference, while co-elution with the analyte corrects ion suppression/enhancement automatically. For GLP-compliant method validation, TDM, and pharmacokinetic profiling per FDA/EMA guidance, unlabeled analogs are analytically unsound. Procure this ≥98% purity, solid-powder reference standard to eliminate injection-volume and ion-source variability in your LC-MS/MS workflows.

Molecular Formula C₈H₇D₃N₂S
Molecular Weight 169.26
Cat. No. B1152264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthionamide-d3
Synonyms2-Ethyl-4-pyridinecarbothioamide-d3;  2-Ethylthioisonicotinamide-d3;  2-Ethyl-4-pyridine-_x000B_carbothioamide-d3;  2-Ethyl-4-thiocarbamoylpyridine-d3;  2-Ethylisonicotinic Acid Thioamide-d3;  Amidazine-d3;  Ethionamide-d3;  Ethioniamide-d3;  Ethylisothiamide-d3; 
Molecular FormulaC₈H₇D₃N₂S
Molecular Weight169.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethionamide-d3 (Deuterated Second-Line Antitubercular Prodrug) — Identity and Procurement Baseline


Ethionamide-d3 (2-ethylthioisonicotinamide-d3, CAS 2748267-66-3) is a stable isotope-labeled analog of the second-line antitubercular prodrug ethionamide, wherein three hydrogen atoms on the ethyl side chain are replaced with deuterium (d3) . The parent compound ethionamide (unlabeled CAS 536-33-4) requires metabolic activation by mycobacterial EthA monooxygenase to its active S-oxide metabolite and is used clinically for multidrug-resistant tuberculosis (MDR-TB) [1]. Ethionamide-d3 is manufactured as a research-use-only (RUO) reference standard, supplied as a solid powder with typical purity ≥95–98% and a molecular weight of 169.26 g/mol .

Ethionamide-d3: Why Unlabeled Ethionamide Cannot Substitute in Regulated Bioanalysis


Unlabeled ethionamide and its deuterated analog ethionamide-d3 are chemically distinct at the isotopic level, not the pharmacological level. Their near-identical chromatographic behavior under reversed-phase LC conditions masks a fundamental analytical divergence: only ethionamide-d3 produces a mass shift of +3 Da (m/z 169→172 for the molecular ion), enabling unambiguous resolution from the unlabeled analyte in tandem mass spectrometry (LC-MS/MS) [1]. Attempting to use unlabeled ethionamide or a non-deuterated structural analog as an internal standard introduces uncontrolled matrix effects—ion suppression or enhancement from co-eluting biological components—that invalidate quantitative accuracy [1]. For GLP bioanalysis, method validation, and clinical pharmacokinetic studies requiring precision, substitution of ethionamide-d3 with unlabeled ethionamide is analytically unsound and fails to meet regulatory expectation for isotopically matched internal standardization .

Ethionamide-d3: Quantitative Differentiation Evidence for Analytical Procurement


Quantitative LC-MS/MS Internal Standard Performance: Ethionamide-d3 vs. Unlabeled Ethionamide

As a stable isotope-labeled internal standard (SIL-IS), ethionamide-d3 co-elutes with unlabeled ethionamide under typical reversed-phase LC conditions but is distinguished in the mass spectrometer by a precursor ion mass shift of +3 m/z units. This co-elution ensures that any matrix-induced ion suppression or enhancement affects both analyte and internal standard identically, correcting for variable ionization efficiency . Unlabeled ethionamide, used as an internal standard, would co-elute with the analyte ethionamide but cannot be mass-resolved, resulting in a single composite peak; quantitation then relies on pre-injection external calibration or post-column addition, neither of which corrects for sample-specific matrix effects [1]. The d3-labeling strategy provides equivalent LC retention while enabling unambiguous MRM separation, a requirement for validated bioanalytical methods under FDA and EMA guidance .

Bioanalysis LC-MS/MS Method Validation

Regulatory Compliance Profile: Ethionamide-d3 vs. Unlabeled Reference Standards

Ethionamide-d3 is supplied as a fully characterized reference standard compliant with pharmacopeial standards (USP or EP) and manufactured under quality systems suitable for analytical method validation (AMV) and quality control (QC) applications . Unlike unlabeled ethionamide, which is a clinical-grade active pharmaceutical ingredient (API) with therapeutic labeling, ethionamide-d3 is purpose-manufactured as a deuterated analytical reference material with documented isotopic purity and batch-specific Certificates of Analysis . The d3 standard provides traceability for regulatory submissions, whereas unlabeled ethionamide API lacks the isotopic enrichment documentation required for use as a SIL-IS in GLP-compliant bioanalysis .

Method Validation Regulatory Compliance Quality Control

Purity Specification and Analytical Suitability: Ethionamide-d3 vs. Clinical Ethionamide API

Commercial ethionamide-d3 is certified at ≥95% purity (typical specification) or >98% for analytical-grade batches, with batch-specific Certificates of Analysis documenting exact purity and isotopic enrichment . In contrast, clinical ethionamide API is typically supplied at pharmaceutical-grade purity suitable for formulation but without deuterium content verification [1]. For use as an internal standard, the exact concentration of the stock solution must be known; the documented purity of ethionamide-d3 directly supports accurate preparation of calibration standards and quality control samples in validated bioanalytical methods .

Purity Analysis Reference Standards Procurement Specification

Ethionamide-d3: Validated Research and Industrial Application Scenarios


Quantitative Bioanalysis of Ethionamide in Plasma for Clinical Pharmacokinetic Studies

Ethionamide-d3 is used as the SIL-IS in validated LC-MS/MS methods for quantifying ethionamide concentrations in human plasma or serum. The +3 Da mass shift enables selective multiple reaction monitoring (MRM) without interference from the endogenous analyte, while co-elution corrects for matrix effects. This application supports therapeutic drug monitoring (TDM) and pharmacokinetic profiling in MDR-TB clinical trials .

Analytical Method Development and Validation (AMV) for Regulatory Submission

Ethionamide-d3 serves as the reference standard for method validation parameters including linearity, accuracy, precision, recovery, and matrix effect assessment. Its documented purity and isotopic enrichment support compliance with FDA and EMA bioanalytical method validation guidance, enabling its use in GLP-compliant laboratories .

Quality Control (QC) of Ethionamide-Containing Pharmaceutical Formulations

In pharmaceutical quality control laboratories, ethionamide-d3 is used as the internal standard for the assay of ethionamide content in finished drug products, ensuring batch-to-batch consistency and stability monitoring. Its use eliminates variability from injection volume fluctuations and ion source instability in LC-MS assays .

Metabolic Stability Assessment in In Vitro Microsomal Incubations

When co-incubated with ethionamide in liver microsomes or recombinant CYP/FMO enzyme systems, ethionamide-d3 enables accurate quantification of parent compound depletion. While direct published data comparing ethionamide-d3 and ethionamide metabolic stability are not available, class-level deuterium isotope effects may reduce oxidative metabolism rates for deuterated analogs at sites of C-H bond cleavage, a property exploitable in metabolic stability assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethionamide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.